An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H,5H-octafluoropentyl p-toluenesulfonate. It includes a summary of its physical characteristics, predicted spectroscopic data, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity and stability, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who are interested in utilizing this versatile fluorinated tosylate.
Chemical and Physical Properties
1H,1H,5H-octafluoropentyl p-toluenesulfonate, also known as 2,2,3,3,4,4,5,5-octafluoropentyl tosylate, is a fluorinated organic compound. The presence of the octafluoropentyl chain significantly influences its physical properties, such as polarity and solubility, while the tosylate group serves as an excellent leaving group in nucleophilic substitution reactions. A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate
| Property | Value | Reference |
| CAS Number | 2264-00-8 | [1] |
| Molecular Formula | C₁₂H₁₀F₈O₃S | |
| Molecular Weight | 386.26 g/mol | |
| Appearance | Not explicitly found, likely a colorless liquid or low-melting solid | |
| Melting Point | 8-12 °C | |
| Boiling Point | 157 °C @ 5 mmHg | |
| Density | 1.5127 g/cm³ | |
| Refractive Index | 1.4325 @ 20 °C | |
| Flash Point | >110 °C | |
| Synonyms | 2,2,3,3,4,4,5,5-Octafluoropentyl tosylate |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tosyl group and the methylene and methine protons of the octafluoropentyl chain.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to SO₂) | ~7.8 | Doublet | 2H |
| Aromatic (meta to SO₂) | ~7.4 | Doublet | 2H |
| -OCH₂- | ~4.5 | Triplet | 2H |
| -CHF₂ | 5.8 - 6.4 | Triplet of triplets | 1H |
| Ar-CH₃ | ~2.4 | Singlet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals from the aromatic ring, the methyl group, and the highly deshielded carbons of the fluorinated alkyl chain.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-SO₂) | ~145 |
| Aromatic (quaternary) | ~133 |
| Aromatic (CH) | ~130, ~128 |
| -CF₂- (multiple signals) | 105 - 120 |
| -OCH₂- | ~65 |
| Ar-CH₃ | ~21 |
IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the sulfonate group and the carbon-fluorine bonds.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| S=O (asymmetric stretch) | 1350 - 1370 | Strong |
| S=O (symmetric stretch) | 1170 - 1190 | Strong |
| C-F stretch | 1000 - 1400 | Strong, multiple bands |
| S-O-C stretch | 900 - 1000 | Strong |
| Aromatic C=C stretch | 1400 - 1600 | Medium to weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the limited availability of direct mass spectrometric studies, the fragmentation behavior is inferred from analogous sulfonate esters.[2]
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 386 | [M]⁺ (Molecular ion) |
| 231 | [M - C₇H₇SO₂]⁺ (Loss of tosyl group) |
| 155 | [C₇H₇SO₂]⁺ (Tosyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Synthesis and Experimental Protocols
1H,1H,5H-octafluoropentyl p-toluenesulfonate is typically synthesized by the reaction of 1H,1H,5H-octafluoropentanol with p-toluenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from established methods for the tosylation of alcohols.[3]
Materials and Reagents
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1H,1H,5H-octafluoropentanol
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (Et₃N) or Pyridine
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4-Dimethylaminopyridine (DMAP) (catalyst)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1H,1H,5H-octafluoropentanol (1.0 eq) and a catalytic amount of DMAP. Anhydrous dichloromethane is added to dissolve the reactants.
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Addition of Base: Triethylamine (1.2 eq) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
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Addition of Tosyl Chloride: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1H,1H,5H-octafluoropentyl p-toluenesulfonate.
